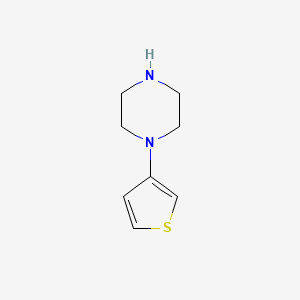

1-(3-Thienyl)piperazine

Description

1-(3-Thienyl)piperazine (CAS 111781-52-3), also known as 1-methyl-3-(thiophen-3-yl)piperazine, is a piperazine derivative featuring a thiophene ring substituted at the 3-position of the piperazine core . The thienyl group introduces sulfur-containing heterocyclic properties, distinguishing it from phenyl-substituted analogs. Synthesis typically involves nucleophilic substitution or ring-opening reactions, as seen in related piperazine derivatives (e.g., thiol group incorporation via chloroethylpiperazine intermediates) .

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-thiophen-3-ylpiperazine |

InChI |

InChI=1S/C8H12N2S/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |

InChI Key |

FZHUNKOIYYODMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Piperazine derivatives vary based on aromatic substituents. Key analogs include:

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : Features a strong electron-withdrawing CF₃ group.

- 1-(3-Chlorophenyl)piperazine (mCPP) : Contains a chlorine substituent, moderately electron-withdrawing.

- Benzylpiperazine (BZP) : A simple phenylmethyl-substituted derivative.

The thienyl group in 1-(3-Thienyl)piperazine introduces sulfur’s polarizability and π-electron delocalization, which may enhance solubility in polar solvents compared to purely phenyl-substituted analogs . DFT studies on methoxy- and chlorophenyl-piperazines suggest that substituents significantly alter vibrational spectra and molecular electrostatic potentials (MEPs), with thienyl likely imparting distinct electronic features .

Receptor Affinity and Selectivity

- 3-TFMPP : Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A), used to study serotonin pathways .

- mCPP : Mixed 5-HT1B/2C agonist, associated with anxiety and appetite regulation .

- 1-(3-Thienyl)piperazine: Limited direct data, but sulfur’s electron-rich nature may modulate serotonin receptor interactions differently than halogenated or alkylated phenyl groups.

Table 1: Receptor Binding Profiles

Metabolic Pathways

Arylpiperazines undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 via hydroxylation .

Key Research Findings

Spectroscopic Characterization

- FT-IR and Raman studies on methoxy- and chlorophenyl-piperazines reveal that substituents alter C-H bending and ring vibrations. The thienyl group’s C-S stretching (~700 cm⁻¹) and aromatic modes will likely dominate its spectra .

Clinical and Preclinical Relevance

- 1-(3-Thienyl)piperazine’s unique structure could inspire analogs for CNS disorders or anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.